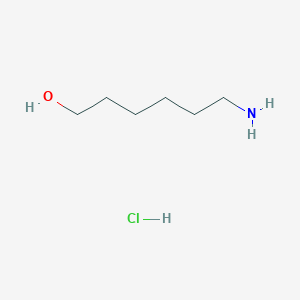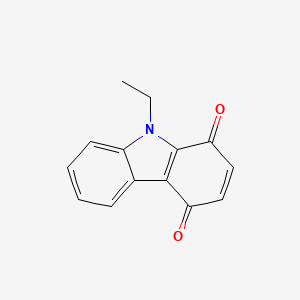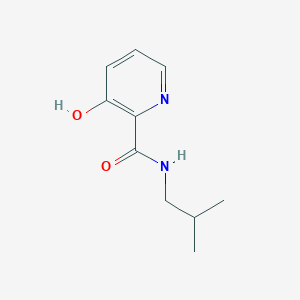
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo-, 2,2,2-trifluoroethyl ester typically involves the esterification of acetic acid derivatives with 2,2,2-trifluoroethanol. One common method is the reaction of 2-chloro-2-oxoacetic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield acetic acid and 2,2,2-trifluoroethanol.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Hydrolysis: Acetic acid and 2,2,2-trifluoroethanol.
Reduction: 2,2,2-trifluoroethyl 2-hydroxyacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid, oxo-, 2,2,2-trifluoroethyl ester involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of an oxoacetate group.
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Contains a chloro group in place of the oxo group.
Uniqueness
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester is unique due to the presence of both an oxo group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propriétés
Numéro CAS |
172332-66-0 |
|---|---|
Formule moléculaire |
C4H3F3O3 |
Poids moléculaire |
156.06 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
Clé InChI |
XUMYJAUXFXFRNF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)


![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)


